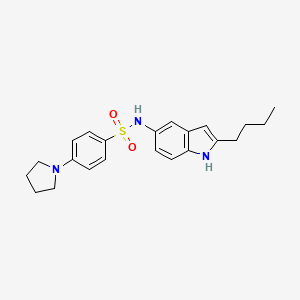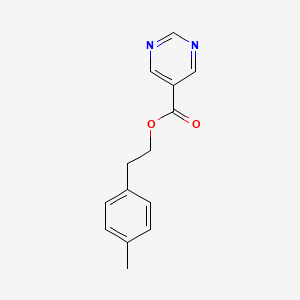![molecular formula C22H19N3O4S B12921367 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 648894-21-7](/img/structure/B12921367.png)
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a nitro group, a phenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be attached through a sulfonation reaction, where the indole derivative reacts with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The phenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
Reduction: Formation of 4-amino-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Coupling: Formation of biaryl or diaryl compounds.
科学研究应用
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural complexity.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide: shares similarities with other indole derivatives such as:
Uniqueness
The uniqueness of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
648894-21-7 |
|---|---|
分子式 |
C22H19N3O4S |
分子量 |
421.5 g/mol |
IUPAC 名称 |
4-nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N3O4S/c26-25(27)17-10-12-18(13-11-17)30(28,29)23-15-14-20-19-8-4-5-9-21(19)24-22(20)16-6-2-1-3-7-16/h1-13,23-24H,14-15H2 |
InChI 键 |
KUPUSRVDZNPUPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
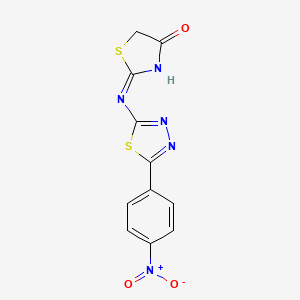
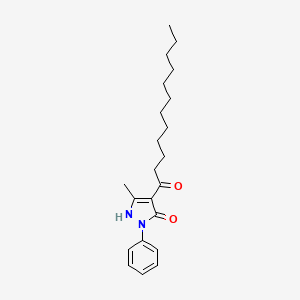
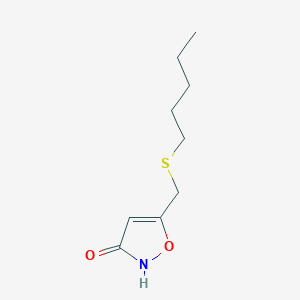
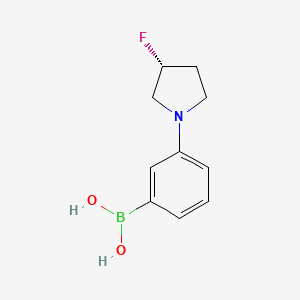
![6-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one](/img/structure/B12921333.png)
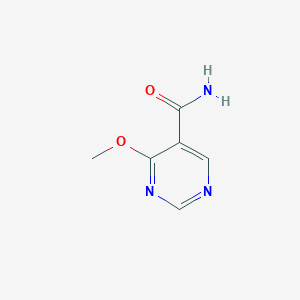

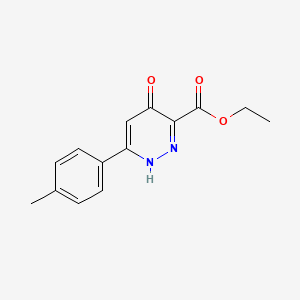
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
